473-Fold Superiority of 4-Bromo-Derived Iridium Complex Over Cisplatin in Drug-Resistant Lung Cancer
The cyclometalated iridium(III) complex incorporating the 4-bromo-8-hydroxyquinoline ligand (4BrIr) demonstrates a 473.9-fold increase in potency compared to the clinical standard cisplatin against cisplatin-resistant A549/DDP lung cancer cells [1]. The 5-bromo isomer (5BrIr) was also potent, but with a different efficacy profile, highlighting the impact of the bromine position [1].
| Evidence Dimension | Cytotoxicity (IC50) against cisplatin-resistant A549/DDP lung cancer cells |
|---|---|
| Target Compound Data | 4BrIr complex (containing 4-bromo-8-hydroxyquinoline): IC50 = 0.53 ± 0.11 µM |
| Comparator Or Baseline | Cisplatin: IC50 = 66.34 ± 1.21 µM; 5BrIr complex (containing 5-bromo-8-hydroxyquinoline): IC50 = 0.09 ± 0.03 µM |
| Quantified Difference | 4BrIr is 473.9 times more effective than cisplatin; 5BrIr is 737 times more effective than cisplatin |
| Conditions | In vitro cytotoxicity assay on A549/DDP (cisplatin-resistant) cells |
Why This Matters
This data justifies the selection of 4-bromoquinolin-8-ol as a ligand for developing next-generation anticancer agents aimed at overcoming cisplatin resistance, a major clinical challenge.
- [1] Yang Y, Wang CM, Cao HS, Zhou Z, Xie QJ, Qin QP, Chen Q. Novel 4-/5-bromo-8-hydroxyquinoline cyclometalated iridium(III) complexes as highly potent anticancer and bioimaging agents. Inorganic Chemistry Communications. 2022;140:109609. DOI: 10.1016/j.inoche.2022.109609 View Source
